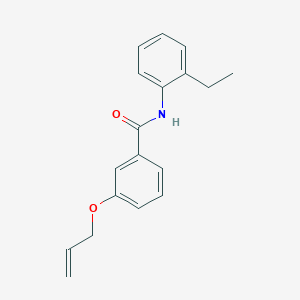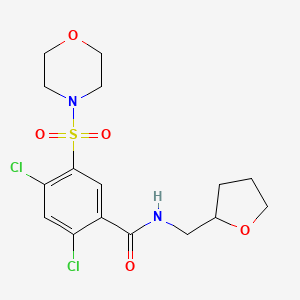![molecular formula C20H23ClN2O2 B4407512 1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4407512.png)
1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride
説明
1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride, commonly known as BIBB 515, is a selective dopamine D3 receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
BIBB 515 acts as a selective dopamine D3 receptor antagonist. It binds to the D3 receptor and blocks the effects of dopamine on this receptor. This results in a decrease in the activity of the mesolimbic and mesocortical dopamine systems, which are implicated in the pathophysiology of various diseases.
Biochemical and Physiological Effects:
BIBB 515 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic and mesocortical dopamine systems, which are implicated in the pathophysiology of various diseases. BIBB 515 has also been shown to decrease the levels of extracellular dopamine in the nucleus accumbens, and to decrease the locomotor activity of rats. Additionally, BIBB 515 has been shown to decrease the reinforcing effects of cocaine and amphetamine.
実験室実験の利点と制限
BIBB 515 has several advantages for lab experiments. It is a selective dopamine D3 receptor antagonist, which makes it a useful tool for studying the role of the D3 receptor in various diseases. It has also been shown to have a high affinity for the D3 receptor, which makes it a useful ligand for studying the receptor. However, BIBB 515 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. Additionally, it has poor blood-brain barrier permeability, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of BIBB 515. One potential direction is to investigate its potential therapeutic applications in various diseases, such as Parkinson's disease, schizophrenia, drug addiction, and depression. Another potential direction is to develop more potent and selective D3 receptor antagonists that have better pharmacokinetic properties. Additionally, the development of imaging agents that can be used to visualize the D3 receptor in vivo may be useful for studying the role of the receptor in various diseases.
科学的研究の応用
BIBB 515 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, drug addiction, and depression. It has been shown to have a high affinity for dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical regions of the brain. BIBB 515 has been shown to block the effects of dopamine on these receptors, which may be beneficial in treating these diseases.
特性
IUPAC Name |
1-[4-(2-phenylmethoxyphenoxy)butyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-2-8-18(9-3-1)16-24-20-11-5-4-10-19(20)23-15-7-6-13-22-14-12-21-17-22;/h1-5,8-12,14,17H,6-7,13,15-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHOIDUJHAGOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCN3C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4407434.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4407440.png)
![3-ethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4407441.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4407448.png)

![1-(4-chlorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4407469.png)

![N-[2-(2-benzylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4407476.png)

![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407489.png)

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4407509.png)
![1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4407538.png)
![2,6-dimethyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4407542.png)